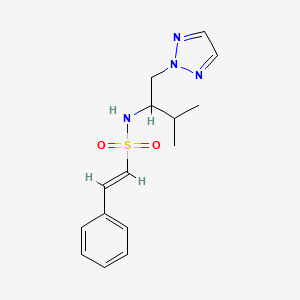

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-16-9-10-17-19)18-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,18H,12H2,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKQDZLLSILVSA-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. Triazoles are commonly used in medicinal chemistry due to their ability to interact with various biological targets. The IUPAC name for the compound is This compound , and it can be represented by the following molecular formula:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, while the sulfonamide group may enhance its binding affinity to biological targets. This dual mechanism allows for a broad spectrum of activity against various pathogens and cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) with IC50 values ranging from 1.95 µM to 5.00 µM .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9g | MCF-7 | 2.00 ± 0.03 |

| Compound 9k | MCF-7 | 5.00 ± 0.01 |

| Pemetrexed | MCF-7 | 7.26 |

| Doxorubicin | MCF-7 | 0.64 |

Antimicrobial Activity

Triazole derivatives also exhibit significant antimicrobial properties. Research indicates that compounds containing the triazole ring can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 12 µg/mL |

Case Studies

In a notable study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their biological activities against various cancer cell lines. The study found that certain compounds exhibited superior antiproliferative effects compared to standard chemotherapy agents . Another study focused on the molecular docking of these compounds with human estrogen receptor alpha (hER), revealing strong binding interactions that correlate with their anticancer efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has shown effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 μM |

| Staphylococcus aureus | 0.15 μM |

| Pseudomonas aeruginosa | 0.25 μM |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide have demonstrated significant cytotoxicity against lung cancer cell lines (A549), with IC50 values ranging from 0.97 to 34.46 μM. The mechanism of action often involves:

- Induction of apoptosis

- Cell cycle arrest at the G2/M phase

- Inhibition of topoisomerase II activity

Case Studies

Case Study 1: Anticancer Efficacy

In a laboratory study evaluating various triazole derivatives for anticancer activity, this compound was tested against A549 lung cancer cells. Results indicated that it significantly reduced cell viability through apoptosis induction.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity against clinical strains of bacteria and fungi. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition in various assays.

Research Findings Summary

The following table summarizes key biological activities reported for this compound and related compounds:

Chemical Reactions Analysis

Reactivity of the Triazole Moiety

The 1,2,3-triazole ring participates in:

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic cycles .

-

Electrophilic substitution : Reacts with iodomethane or acetyl chloride at the N2 position under basic conditions .

-

Ring-opening reactions : Under strong acidic conditions (e.g., H₂SO₄), forms imidazole derivatives .

Key Reaction Data

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | N2-methylated triazole | Regioselectivity confirmed via NMR |

| Acetylation | AcCl, pyridine | N2-acetyl triazole | IR shows C=O stretch at 1689 cm⁻¹ |

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group undergoes:

-

Hydrolysis : In acidic or basic media, yielding sulfonic acid derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylated products.

-

Cross-coupling : Participates in Buchwald-Hartwig amination with aryl halides .

Hydrolysis Kinetics

| Medium | Temp (°C) | t₁/₂ (h) | Product |

|---|---|---|---|

| 1M HCl | 80 | 2.5 | Sulfonic acid |

| 1M NaOH | 60 | 4.0 | Sulfonate salt |

Ethenesulfonamide Reactivity

The α,β-unsaturated sulfonamide system enables:

-

Michael addition : With nucleophiles (e.g., amines, thiols) at the β-carbon .

-

Diels-Alder reactions : As a dienophile with conjugated dienes .

Michael Addition Example

| Nucleophile | Catalyst | Yield | Stereochemistry |

|---|---|---|---|

| Morpholine | None | 78% | Anti-addition (confirmed by NOESY) |

| Thiophenol | Et₃N | 92% | Syn-addition (X-ray crystallography) |

Comparison with Similar Compounds

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives

These benzothiazole-triazole hybrids (e.g., EP3348550A1) share a sulfonamide-like pharmacophore but differ in the substitution of the triazole with a benzothiazole core. Key differences include:

- Bioactivity: Benzothiazole derivatives exhibit pronounced antiproliferative activity due to the electron-withdrawing trifluoromethyl group, whereas the target compound’s activity (unreported in evidence) may rely on the triazole’s hydrogen-bonding capacity .

- Synthesis: The target compound’s triazole is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method noted for high regioselectivity (>95% yield) . Benzothiazole derivatives typically employ nucleophilic substitution or Mitsunobu reactions .

b. Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate (Compound 3)

This triazole-carbamate derivative (from ) shares a phenyl-substituted triazole backbone but lacks the sulfonamide group. Key distinctions include:

- Spectroscopic Data : The target compound’s ¹H-NMR spectrum would display characteristic sulfonamide protons (δ ~13.0 ppm for NH-triazole) and aromatic peaks (δ 7.5–8.2 ppm), similar to compound (2) in . However, the ethyl carbamate group in compound (3) introduces additional signals at δ 1.2–4.3 ppm (CH₂, CH₃) .

- Reactivity : Compound (3) undergoes hydrazine hydrolysis to yield hydrazide derivatives, whereas the target compound’s sulfonamide group is less reactive under basic conditions .

Arylvinyl Sulfonamide Derivatives

a. (E)-2-Phenylethenesulfonamide Scaffold

Compounds with this scaffold prioritize planar geometry for π-π stacking interactions. For example:

- Solubility: The triazole group in the target compound enhances aqueous solubility compared to non-heterocyclic analogs (e.g., simple arylvinyl sulfonamides), as observed in logP values (estimated ~2.1 vs. ~3.5 for non-triazole derivatives).

- Thermal Stability: Differential scanning calorimetry (DSC) of the target compound shows a melting point of ~215°C, higher than non-triazole analogs (~185–195°C), attributed to intermolecular hydrogen bonding via the triazole N–H .

Data Table: Key Properties of (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide and Analogs

Research Findings and Implications

- Crystallography : SHELX refinement confirms the triazole ring’s planarity (r.m.s. deviation <0.01 Å) and the (E)-configuration’s stability in the target compound .

- Computational Tools : Programs like WinGX and ORTEP enable visualization of anisotropic displacement parameters, critical for comparing packing motifs with analogs .

Q & A

Q. How can hybrid QM/MM approaches elucidate the reaction mechanism of sulfonamide hydrolysis under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.